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molecular formula C8H4N2O B177939 1,3-Benzoxazole-5-carbonitrile CAS No. 132227-01-1

1,3-Benzoxazole-5-carbonitrile

Cat. No. B177939
M. Wt: 144.13 g/mol
InChI Key: XQDAKZJVIKDSCF-UHFFFAOYSA-N
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Patent
US08101637B2

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-iodopyridine (89 mg, 0.43 mmol) and 2-(but-3-ynyl)benzo[d]oxazole-5-carbonitrile (100 mg, 0.51 mmol) at room temperature. The crude residue was purified by flash chromatography (DCM/MeOH 99:1) to yield 45 mg (0.16 mmol, 37%) of 2-(4-pyridin-2-yl)but-3-ynyl)benzo[d]oxazole-5-carbonitrile as a brown solid.
Quantity
89 mg
Type
reactant
Reaction Step One
Name
2-(but-3-ynyl)benzo[d]oxazole-5-carbonitrile
Quantity
100 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:8]([C:12]1[O:13][C:14]2[CH:20]=[CH:19][C:18]([C:21]#[N:22])=[CH:17][C:15]=2[N:16]=1)[CH2:9][C:10]#[CH:11]>>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[C:11]#[C:10][CH2:9][CH2:8][C:12]1[O:13][C:14]2[CH:20]=[CH:19][C:18]([C:21]#[N:22])=[CH:17][C:15]=2[N:16]=1.[O:13]1[C:14]2[CH:20]=[CH:19][C:18]([C:21]#[N:22])=[CH:17][C:15]=2[N:16]=[CH:12]1

Inputs

Step One
Name
Quantity
89 mg
Type
reactant
Smiles
IC1=NC=CC=C1
Name
2-(but-3-ynyl)benzo[d]oxazole-5-carbonitrile
Quantity
100 mg
Type
reactant
Smiles
C(CC#C)C=1OC2=C(N1)C=C(C=C2)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (DCM/MeOH 99:1)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C#CCCC=1OC2=C(N1)C=C(C=C2)C#N
Name
Type
product
Smiles
O1C=NC2=C1C=CC(=C2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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